6,7-Difluoroquinoxaline-2,3(1H,4H)-dione 6,7-Difluoroquinoxaline-2,3(1H,4H)-dione
Brand Name: Vulcanchem
CAS No.: 91895-29-3
VCID: VC3828995
InChI: InChI=1S/C8H4F2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14)
SMILES: C1=C2C(=CC(=C1F)F)NC(=O)C(=O)N2
Molecular Formula: C8H4F2N2O2
Molecular Weight: 198.13 g/mol

6,7-Difluoroquinoxaline-2,3(1H,4H)-dione

CAS No.: 91895-29-3

Cat. No.: VC3828995

Molecular Formula: C8H4F2N2O2

Molecular Weight: 198.13 g/mol

* For research use only. Not for human or veterinary use.

6,7-Difluoroquinoxaline-2,3(1H,4H)-dione - 91895-29-3

Specification

CAS No. 91895-29-3
Molecular Formula C8H4F2N2O2
Molecular Weight 198.13 g/mol
IUPAC Name 6,7-difluoro-1,4-dihydroquinoxaline-2,3-dione
Standard InChI InChI=1S/C8H4F2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14)
Standard InChI Key KFUMSIBOUBHLIJ-UHFFFAOYSA-N
SMILES C1=C2C(=CC(=C1F)F)NC(=O)C(=O)N2
Canonical SMILES C1=C2C(=CC(=C1F)F)NC(=O)C(=O)N2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound's IUPAC name, 6,7-difluoro-1,4-dihydroquinoxaline-2,3-dione, reflects its bicyclic structure comprising a benzene ring fused to a diketopyrazine moiety. X-ray crystallographic data (though not directly available in cited sources) infer planarity from analogous quinoxaline derivatives, with fluorine substituents at C6 and C7 inducing substantial electronic modulation . The SMILES notation C1=C2C(=CC(=C1F)F)NC(=O)C(=O)N2 confirms the positions of substituents .

Table 1: Fundamental Properties

PropertyValueSource
Molecular FormulaC₈H₄F₂N₂O₂
Molar Mass198.13 g/mol
CAS Registry91895-29-3
Storage ConditionsSealed, dry, room temperature
EU EC Number829-397-6

Spectroscopic Profiles

Fourier-transform infrared (FTIR) spectroscopy of related complexes shows characteristic C=O stretches at 1670–1690 cm⁻¹ and C-F vibrations near 1200 cm⁻¹ . Nuclear magnetic resonance (NMR) data for the parent compound remains unreported, but its synthetic intermediates exhibit ¹⁹F NMR signals at δ = -119.59 ppm in CDCl₃ , consistent with aromatic fluorine environments.

Synthetic Methodologies

Conventional Synthesis

The primary route involves cyclocondensation of 1,2-diamino-4,5-difluorobenzene with diethyl oxalate under acidic conditions. This method parallels the synthesis of non-fluorinated quinoxalinediones but requires stringent moisture control due to the sensitivity of fluorine substituents.

Advanced Functionalization

Palladium-catalyzed cross-coupling reactions enable further derivatization. For instance, Stille coupling with 2-tri-n-butylstannyl thiophene introduces π-conjugated side chains critical for photovoltaic applications . A representative multistep synthesis from the Royal Society of Chemistry involves:

  • Bromination of precursor aromatics

  • Iron-mediated nitro group reduction

  • Cyclization with diketone intermediates

  • Column chromatography purification (hexane/DCM gradients)

Yields for these steps range from 65% (brominated intermediate C3) to 75% (thiophene-functionalized product C4) , highlighting the need for optimized reaction conditions to mitigate fluorine-related side reactions.

Applications in Organic Electronics

Photovoltaic Materials

Fluorination enhances electron affinity, making 6,7-difluoroquinoxaline derivatives ideal electron-deficient units in donor-acceptor copolymers. The polymer PBDTQEH, incorporating this moiety, demonstrates:

  • Power conversion efficiencies (PCE) exceeding 8% in bulk heterojunction solar cells

  • Broad absorption spectra (300–650 nm) due to extended conjugation

  • Improved thermal stability (decomposition >300°C) versus non-fluorinated analogs

Table 2: Device Performance Metrics

ParameterValueTest Conditions
PCE8.2%AM 1.5G, 100 mW/cm²
Open-Circuit Voltage0.78 V
Fill Factor68%

Charge Transport Mechanisms

Density functional theory (DFT) calculations on model compounds reveal fluorine-induced stabilization of lowest unoccupied molecular orbitals (LUMO ≈ -3.7 eV), facilitating electron injection into fullerene acceptors like PC₇₁BM. Hole mobility in fluorinated polymers reaches 1.2 × 10⁻³ cm²/V·s, outperforming many thiophene-based materials .

Coordination Chemistry with Lanthanides

Complexation Behavior

Hydrothermal reactions with Eu³⁺, Tb³⁺, and Sm³⁺ yield 1D coordination polymers with the general formula [Ln₂O₃(OH)(HQXD)(H₂QXD)₂]·H₂O . Single-crystal analyses show:

  • Ln³⁺ ions in eight-coordinate environments

  • μ₃-OH⁻ bridges connecting metal centers

  • Ligand-to-metal charge transfer (LMCT) pathways enabling sensitized luminescence

Photophysical Properties

Europium complexes exhibit intense red emission (λem = 613 nm) with quantum yields up to 32%, while terbium analogues show green luminescence (λem = 545 nm) . These properties suggest applications in:

  • Luminescent sensors for O₂ or pH

  • Anti-counterfeiting inks

  • Biomedical imaging probes

Emerging Research Frontiers

Perovskite Solar Cells

Recent studies explore fluorinated quinoxalines as hole-transport materials (HTMs) in perovskite devices. Early results show:

  • Enhanced moisture resistance versus spiro-OMeTAD

  • Reduced voltage losses at interfaces

  • PCE improvements of 12% relative to standard HTMs

Bioimaging Probes

Preliminary in vitro studies with gadolinium complexes demonstrate:

  • Longitudinal relaxivity (r₁) of 8.7 mM⁻¹s⁻¹ at 3T

  • Low cytotoxicity (IC₅₀ > 200 μM in HEK293 cells)

  • Renal clearance pathways suitable for MRI contrast agents

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